N,N-diallyl-N'-phenylthiourea N,N-diallyl-N'-phenylthiourea
Brand Name: Vulcanchem
CAS No.: 92109-75-6
VCID: VC21310173
InChI: InChI=1S/C13H16N2S/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,14,16)
SMILES: C=CCN(CC=C)C(=S)NC1=CC=CC=C1
Molecular Formula: C13H16N2S
Molecular Weight: 232.35 g/mol

N,N-diallyl-N'-phenylthiourea

CAS No.: 92109-75-6

Cat. No.: VC21310173

Molecular Formula: C13H16N2S

Molecular Weight: 232.35 g/mol

* For research use only. Not for human or veterinary use.

N,N-diallyl-N'-phenylthiourea - 92109-75-6

Specification

CAS No. 92109-75-6
Molecular Formula C13H16N2S
Molecular Weight 232.35 g/mol
IUPAC Name 3-phenyl-1,1-bis(prop-2-enyl)thiourea
Standard InChI InChI=1S/C13H16N2S/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,14,16)
Standard InChI Key BPEFAXANMHULEW-UHFFFAOYSA-N
SMILES C=CCN(CC=C)C(=S)NC1=CC=CC=C1
Canonical SMILES C=CCN(CC=C)C(=S)NC1=CC=CC=C1

Introduction

Chemical Structure and Properties

N,N-diallyl-N'-phenylthiourea is characterized by its chemical formula C₁₃H₁₅N₂S, featuring a central thiourea functional group with two allyl groups attached to one nitrogen atom and a phenyl group attached to the other nitrogen atom. This arrangement creates a molecule that combines both aliphatic and aromatic components, contributing to its distinctive chemical behavior.

The compound's structure enables it to participate in various chemical interactions, particularly through the thiourea moiety. The thiourea functional group can form hydrogen bonds or coordinate with metal ions, which influences the compound's ability to interact with biological macromolecules and other chemical entities. The presence of allyl groups introduces unsaturated carbon-carbon bonds that enhance the compound's reactivity in certain chemical transformations.

Structural Characteristics

The molecular structure of N,N-diallyl-N'-phenylthiourea can be described as having three main components:

  • A central thiourea group (-NH-C(S)-N-) that serves as the reactive core

  • Two allyl groups (-CH₂-CH=CH₂) attached to one nitrogen atom

  • A phenyl group (C₆H₅-) attached to the other nitrogen atom

This particular arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical reactions and interactions.

Related Thiourea Compounds

N,N-diallyl-N'-phenylthiourea belongs to a broader family of thiourea derivatives that share similar core structures but differ in their substituents. Some notable related compounds include:

Compound NameStructure CharacteristicsUnique Features
N,N-diallylthioureaContains two allyl groupsSimple structure without phenyl substitution
N-phenylthioureaOne phenyl group attachedLacks diallyl functionality
1-allyl-3-phenylthioureaOne allyl and one phenyl groupLess steric hindrance compared to diallyl variant
1,3-bis(phenyl)thioureaTwo phenyl groupsNo aliphatic groups present
1,1-Diisopropyl-3-phenylthioureaTwo isopropyl groupsIncreased steric bulk

What distinguishes N,N-diallyl-N'-phenylthiourea from these related compounds is the presence of dual allyl substituents, which enhance its reactivity profile and potential applications compared to other thioureas.

Synthesis Methods

The primary synthesis route for N,N-diallyl-N'-phenylthiourea involves the reaction of phenylisothiocyanate with diallylamine. This nucleophilic addition reaction typically proceeds under moderate conditions and represents an efficient pathway to produce the target compound.

Reaction Pathway

The general reaction scheme for synthesizing N,N-diallyl-N'-phenylthiourea can be represented as:

C₆H₅NCS + (CH₂=CHCH₂)₂NH → C₆H₅NHC(S)N(CH₂CH=CH₂)₂

In this reaction, the nucleophilic nitrogen of diallylamine attacks the electrophilic carbon of phenylisothiocyanate, followed by proton transfer to yield the thiourea product.

Synthesis Conditions

The reaction typically occurs in organic solvents such as dichloromethane or ethanol under reflux conditions. The process parameters can be summarized as follows:

  • Reactants: Phenylisothiocyanate and diallylamine in stoichiometric proportions

  • Solvent: Typically dichloromethane or ethanol

  • Temperature: Often conducted under reflux conditions

  • Duration: Varies depending on specific conditions but generally requires several hours

  • Purification: Usually involves precipitation or column chromatography techniques

Similar synthetic approaches have been employed for related thiourea derivatives. For instance, in the preparation of 1-allyl-3-phenylthiourea (a structurally similar compound), researchers have used general procedure H as described in the literature .

Chemical Reactivity and Mechanisms

N,N-diallyl-N'-phenylthiourea exhibits diverse chemical reactivity profiles, largely attributable to its thiourea functional group and the presence of allyl substituents. The compound can participate in various reaction types, each offering potential pathways for further derivatization or application.

Oxidation Reactions

N,N-diallyl-N'-phenylthiourea can undergo oxidation reactions, particularly at the sulfur atom of the thiourea group. These reactions can lead to the formation of sulfoxides or sulfones, altering the electronic properties and reactivity of the molecule.

Reduction Reactions

Reduction of N,N-diallyl-N'-phenylthiourea can yield corresponding thiol or amine derivatives. These transformations provide routes to new compounds with modified functional properties.

Substitution Reactions

The allyl groups in N,N-diallyl-N'-phenylthiourea can participate in nucleophilic substitution reactions, where they may be replaced by other functional groups. This reactivity provides opportunities for structural diversification of the compound.

Biological Applications and Activities

Thiourea derivatives, including compounds structurally similar to N,N-diallyl-N'-phenylthiourea, have demonstrated various biological activities that suggest potential applications in pharmaceutical and agricultural domains.

Structure-Activity Relationships

The biological activity of thiourea derivatives is significantly influenced by their substitution patterns. The presence of allyl groups in N,N-diallyl-N'-phenylthiourea likely affects its biological properties in several ways:

  • Lipophilicity: The allyl groups increase the compound's lipophilicity, potentially enhancing its membrane permeability and bioavailability.

  • Steric effects: The diallyl substitution introduces specific steric constraints that may influence how the molecule interacts with binding sites on target proteins.

  • Electronic effects: Substituents to thiourea are known to increase electron densities for their coordination sites , suggesting that the diallyl groups in N,N-diallyl-N'-phenylthiourea might enhance its ability to interact with certain biological targets.

Industrial and Research Applications

N,N-diallyl-N'-phenylthiourea and related thiourea derivatives have potential applications across various industrial and research sectors, leveraging their unique chemical and biological properties.

Pharmaceutical Research

The potential biological activities of N,N-diallyl-N'-phenylthiourea make it a candidate for pharmaceutical research:

  • Drug discovery: As a scaffold for developing new therapeutic agents, particularly those targeting enzymes or proteins where thiourea-based inhibitors have shown promise.

  • Structure-activity relationship studies: The compound can serve as a model for investigating how structural modifications affect biological activity, guiding the design of more potent or selective derivatives.

  • Biological probes: Given its potential interactions with specific biological targets, N,N-diallyl-N'-phenylthiourea might function as a chemical probe for studying cellular processes.

Materials Science

The unique structural features of N,N-diallyl-N'-phenylthiourea suggest potential applications in materials science:

  • Polymer chemistry: The allyl groups provide sites for polymerization or cross-linking, potentially enabling the incorporation of thiourea functionality into polymer materials.

  • Surface modification: Thiourea derivatives can be used to modify surface properties of materials, potentially enhancing characteristics like adhesion, wettability, or corrosion resistance.

  • Functional materials: The compound's ability to form complexes with metals could be exploited in the development of functional materials with specific optical, electronic, or catalytic properties.

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